molecular formula C11H16ClN3 B1358568 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine CAS No. 937795-92-1

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

Cat. No. B1358568
M. Wt: 225.72 g/mol
InChI Key: DTVYKEHYUMEUFH-UHFFFAOYSA-N
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Description

“2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The chloromethyl group is attached to the piperidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as ring cleavage methodology reactions and the Petrenko-Kritschenko piperidone synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions leading to the formation of various substituted piperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

DNA Binding and Cellular Functions

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, as a piperidine derivative, relates to compounds known for their ability to interact with DNA and cellular components. For instance, the synthetic dye Hoechst 33258, a related compound, strongly binds to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Such compounds, including Hoechst derivatives, are used in various applications, including plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Piperidine derivatives are integral to medicinal chemistry and drug design due to their structural diversity and biological activity. Derivatives like arylpiperazine are used clinically, mainly for treating depression, psychosis, or anxiety. The metabolic pathways of such derivatives, including N-dealkylation to 1-aryl-piperazines, play a significant role in their pharmacological actions and are areas of active research. These compounds serve as a basis for rational drug design, offering insights into receptor-related effects and metabolic pathways (Caccia, 2007).

Spiropiperidines in Drug Discovery

Spiropiperidines, a category related to 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, are gaining attention in drug discovery for their novel structural properties. They occupy a unique three-dimensional chemical space, and the last decade has seen significant advancements in methodologies for their synthesis, especially in the context of drug discovery projects (Griggs, Tape, & Clarke, 2018).

Piperazine in Therapeutic Applications

Piperazine, a core structure in this chemical class, is found in a wide range of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and more. The flexibility of the piperazine nucleus in drug design is noteworthy, and its modification leads to significant pharmacokinetic and pharmacodynamic changes, underlying the importance of such structures in therapeutic research and development (Rathi, Syed, Shin, & Patel, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential uses of this compound, developing efficient synthesis methods, and studying its physical and chemical properties .

properties

IUPAC Name

2-[3-(chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYKEHYUMEUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640311
Record name 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

CAS RN

937795-92-1
Record name 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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